REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[CH2:8](Cl)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-].[Na+]>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH3:8])[CH2:4][CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
204.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)Cl
|
Name
|
solid
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours at 140°-150° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction product was then separated from the solid inorganic residue
|
Type
|
FILTRATION
|
Details
|
by filtering the reaction mixture whilst hot
|
Type
|
EXTRACTION
|
Details
|
The inorganic residue was extracted twice with 200 ml of benzene
|
Type
|
CUSTOM
|
Details
|
the benzene phase was separated off
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
the residue was added to the main filtrate
|
Type
|
DISTILLATION
|
Details
|
The product was subjected to a fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |